molecular formula C22H27N3O3S B4628908 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide

Cat. No. B4628908
M. Wt: 413.5 g/mol
InChI Key: VPGKXUVJRHSBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazoline derivatives, closely related to the compound , involves one-pot, three-component reactions starting from appropriate ketones, aldehydes, and hydrazinylbenzenesulfonamide as starting materials. A high yield of the final product can be achieved under controlled conditions, such as irradiation with specific microwave frequencies. For instance, the synthesis of a pyrazoline derivative achieved a high yield of 91%, indicating the efficiency of the synthesis process under optimal conditions (Putri et al., 2021).

Molecular Structure Analysis

Crystallographic studies and molecular docking are crucial for understanding the structural characteristics of pyrazoline derivatives. These studies can reveal the spatial arrangement and potential interaction sites of these molecules, which are essential for their biological activity. For example, molecular docking studies have shown that certain pyrazoline derivatives bind with significant affinity to target proteins, similar to known therapeutic agents, highlighting their potential as drug candidates (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The reactivity of these compounds often involves interactions with biological molecules, which can be elucidated through biochemical assays and computational studies. For instance, certain derivatives have shown inhibition of enzymes relevant to disease pathways, indicating their potential therapeutic applications. Additionally, the specific functional groups in these molecules contribute to their reactivity and interaction with biological targets, underlining the importance of their chemical structure in their biological activity (Gul et al., 2016).

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

  • A study explored the synthesis and characterization of derivatives that showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain. This suggests a potential for development into therapeutic agents with minimized side effects (Ş. Küçükgüzel et al., 2013).

Anticancer Applications

  • The potential of derivatives as anticancer agents was highlighted through synthesis and molecular docking studies. One derivative demonstrated binding energy comparable to that of Doxorubicin, indicating its potential as an anti-breast cancer agent (Eka Marisa Putri et al., 2021).

Antiviral Activities

  • Some derivatives exhibited modest inhibition of HCV NS5B RdRp activity, suggesting their potential use in developing treatments for HCV (Ş. Küçükgüzel et al., 2013).

Imaging Applications

  • Radiosynthesis and in vivo evaluation of 11C-labeled derivatives were conducted for imaging COX-1 and COX-2 isoforms by positron emission tomography, although the suitability of these compounds as radioligands for in vivo biomarkers of COX enzymes was questioned due to non-specific binding (Y. Fujisaki et al., 2005).

Pain Management

  • In a pathological pain model in mice, certain derivatives demonstrated anti-hyperalgesic action and anti-edematogenic effects without causing locomotive disorders, making them comparable to Celecoxib in an arthritic pain model (M. M. Lobo et al., 2015).

properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-4-methoxy-N-(4-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-5-24-15-14-19(23-24)16-25(20-8-6-18(7-9-20)17(2)3)29(26,27)22-12-10-21(28-4)11-13-22/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGKXUVJRHSBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.